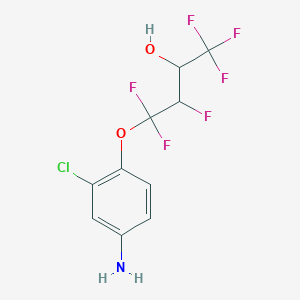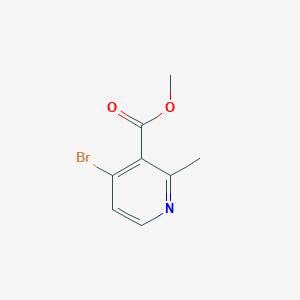
Methyl 4-bromo-2-methylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-2-methylpyridine-3-carboxylate is an organic compound that belongs to the pyridine family. It is characterized by a bromine atom at the 4th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methylpyridine-3-carboxylate typically involves the bromination of 2-methylpyridine followed by esterification. One common method includes:
Bromination: 2-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4th position.
Esterification: The resulting 4-bromo-2-methylpyridine is then reacted with methanol and a suitable acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Methyl 4-bromo-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine carboxylates, and coupled products with extended aromatic systems.
科学研究应用
Methyl 4-bromo-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
作用机制
The mechanism of action of Methyl 4-bromo-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and ester groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
- Methyl 4-bromo-2-fluoropyridine-3-carboxylate
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- 2-Bromo-4-methylpyridine
Uniqueness
Methyl 4-bromo-2-methylpyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methyl groups on the pyridine ring allows for selective functionalization and diverse applications in synthesis and research .
属性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC 名称 |
methyl 4-bromo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3 |
InChI 键 |
KXNJYCJAVSTYSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


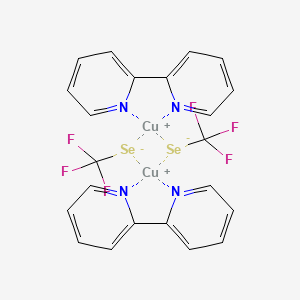

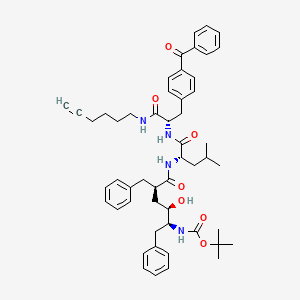
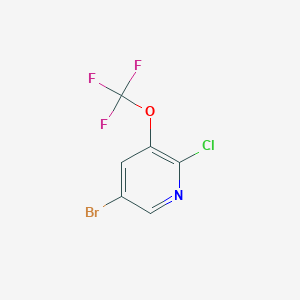
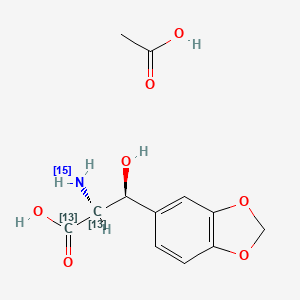
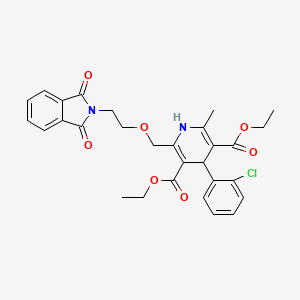

![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)
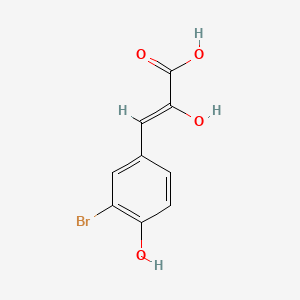
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
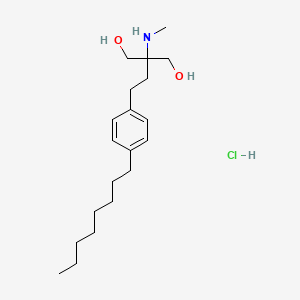
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
